molecular formula C18H15Cl2N3O3S B11451814 2-[(5-chloro-2-methoxyphenyl)amino]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(5-chloro-2-methoxyphenyl)amino]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11451814
M. Wt: 424.3 g/mol
InChI Key: HLQIYPFIQWIQKY-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-methoxyphenyl)amino]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thiazine ring fused with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-methoxyphenyl)amino]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a suitable carbonyl compound.

    Introduction of Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the chlorine and methoxy groups on the phenyl rings.

    Amidation Reaction: The final step involves the amidation reaction where the thiazine ring is coupled with the appropriate amine and carboxylic acid derivatives to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the thiazine ring, converting it to an alcohol.

    Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)amino]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-chloro-2-methoxyphenyl)amino]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the thiazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, depending on the context of use.

Properties

Molecular Formula

C18H15Cl2N3O3S

Molecular Weight

424.3 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-N-(3-chlorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H15Cl2N3O3S/c1-26-14-6-5-11(20)8-13(14)22-18-23-16(24)9-15(27-18)17(25)21-12-4-2-3-10(19)7-12/h2-8,15H,9H2,1H3,(H,21,25)(H,22,23,24)

InChI Key

HLQIYPFIQWIQKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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